molecular formula C8H4BrN2NaO2 B8086681 sodium 6-bromo-1H-1,3-benzodiazole-2-carboxylate

sodium 6-bromo-1H-1,3-benzodiazole-2-carboxylate

Cat. No.: B8086681
M. Wt: 263.02 g/mol
InChI Key: JQLJTOBJKJWTGM-UHFFFAOYSA-M
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Description

sodium 6-bromo-1H-1,3-benzodiazole-2-carboxylate is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a bromine atom at the 5-position and a carboxylate group at the 2-position of the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-bromo-1H-1,3-benzodiazole-2-carboxylate typically involves the bromination of benzimidazole derivatives followed by carboxylation. One common method includes the reaction of 5-bromo-1H-benzo[d]imidazole with sodium hydroxide and carbon dioxide under controlled conditions to introduce the carboxylate group.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of brominating agents and carboxylation reagents in a controlled environment to achieve high purity and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of benzimidazole-2-carboxylate derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

sodium 6-bromo-1H-1,3-benzodiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of sodium 6-bromo-1H-1,3-benzodiazole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and carboxylate group play crucial roles in its binding affinity and reactivity. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research.

Comparison with Similar Compounds

    5-Bromo-1H-benzimidazole: Lacks the carboxylate group, making it less versatile in certain reactions.

    1H-benzo[d]imidazole-2-carboxylate: Lacks the bromine atom, affecting its reactivity and binding properties.

    5-Chloro-1H-benzo[d]imidazole-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness: sodium 6-bromo-1H-1,3-benzodiazole-2-carboxylate is unique due to the presence of both the bromine atom and the carboxylate group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

sodium;6-bromo-1H-benzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2.Na/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLJTOBJKJWTGM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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